molecular formula C20H24N6O6 B15497705 Lenalidomide-5'-CO-PEG2-C2-azide

Lenalidomide-5'-CO-PEG2-C2-azide

カタログ番号: B15497705
分子量: 444.4 g/mol
InChIキー: BCWPJDSLGAJBLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lenalidomide-5'-CO-PEG2-C2-azide is a degrader building block designed for targeted protein degradation (TPD) applications, particularly in proteolysis-targeting chimeras (PROTACs). It consists of three key components:

  • E3 ligase ligand: Lenalidomide, which recruits the cereblon (CRBN) E3 ubiquitin ligase.
  • Linker: A polyethylene glycol (PEG2) spacer, providing flexibility and modulating solubility.
  • Functional group: A terminal azide (-N3) for conjugation to target protein ligands via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

This compound enables the construction of bifunctional molecules that degrade disease-relevant proteins by hijacking the ubiquitin-proteasome system. Its structural design balances molecular weight, hydrophilicity, and stability, making it a versatile tool in chemical biology and drug discovery.

特性

分子式

C20H24N6O6

分子量

444.4 g/mol

IUPAC名

3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide

InChI

InChI=1S/C20H24N6O6/c21-25-22-6-8-32-10-9-31-7-5-18(28)23-14-1-2-15-13(11-14)12-26(20(15)30)16-3-4-17(27)24-19(16)29/h1-2,11,16H,3-10,12H2,(H,23,28)(H,24,27,29)

InChIキー

BCWPJDSLGAJBLA-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCN=[N+]=[N-]

製品の起源

United States

類似化合物との比較

Key Findings :

  • Shorter PEG chains (e.g., PEG2) favor cellular uptake due to reduced molecular weight, while longer chains (e.g., PEG6) enhance aqueous solubility and reduce aggregation .
  • PEG2 derivatives are preferred for blood-brain barrier penetration in neurological targets, whereas PEG6 variants are utilized in systemic applications requiring prolonged half-life .

Functional Group Variation

The terminal functional group determines conjugation strategies. Lenalidomide-5'-CO-PEG2-C2-azide (azide) is compared below with amine-terminated analogs:

Compound Name Functional Group Molecular Weight Conjugation Chemistry Application Notes Reference
Lenalidomide-5'-CO-PEG2-C2-azide Azide (-N3) 528.50 Click chemistry (alkyne partners) High specificity, low cytotoxicity
Lenalidomide-5'-CO-PEG4-C2-amine HCl Amine (-NH2) 543.01 NHS ester/amide coupling Broader compatibility with carboxylates
Lenalidomide-5'-acetamido-O-C2-amine HCl Amine (-NH2) 396.83 NHS ester/amide coupling Compact structure; limited spacer length

Key Findings :

  • Azide-functionalized compounds enable bioorthogonal reactions, minimizing off-target effects .
  • Amine-terminated derivatives (e.g., Lenalidomide-5'-CO-PEG4-C2-amine HCl) are compatible with carboxylate-containing ligands but require additional activation steps .

Comparison with Other E3 Ligand-Linker Conjugates

Pomalidomide and Thalidomide Derivatives

Pomalidomide and thalidomide are structurally related CRBN ligands with distinct binding affinities:

Compound Name E3 Ligand PEG Length Functional Group Molecular Weight CRBN Binding Affinity (IC50) Reference
Lenalidomide-5'-CO-PEG2-azide Lenalidomide PEG2 Azide 528.50 50–100 nM
Pomalidomide-PEG2-azide Pomalidomide PEG2 Azide 502.48 10–50 nM
Thalidomide-NH-PEG2-COOH Thalidomide PEG2 Carboxylate 453.43 >500 nM

Key Findings :

  • Pomalidomide derivatives exhibit higher CRBN affinity than lenalidomide analogs, enhancing degradation efficiency .
  • Thalidomide-based conjugates show weaker binding, limiting their utility in high-efficiency PROTACs .

VH032 and AHPC-Based Conjugates

Non-CRBN E3 ligands, such as VH032 (VHL ligand) and (S,R,S)-AHPC, offer alternative degradation pathways:

Compound Name E3 Ligand Linker Functional Group Targetable Proteins Reference
Lenalidomide-5'-CO-PEG2-azide CRBN PEG2 Azide IKZF1/3, CK1α
VH032-PEG5-C6-Cl VHL PEG5 + C6 Chloride BRD4, BET proteins
(S,R,S)-AHPC-PEG2-NH2 hydrochloride (S,R,S)-AHPC PEG2 Amine BTK, BCR-ABL

Key Findings :

  • CRBN-based degraders (e.g., Lenalidomide-5'-CO-PEG2-azide) are optimal for hematopoietic targets, while VHL-based systems target transcription factors like BRD4 .
  • AHPC derivatives enable degradation of kinase targets but require optimization of linker length for ternary complex formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。